Nanangenine B
Overview
Description
Nanangenine B is a drimane sesquiterpenoid compound isolated from the fungus Aspergillus nanangensis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nanangenine B involves the isolation of the compound from the fungal species Aspergillus nanangensis. The structures of nanangenines, including this compound, were elucidated through detailed spectroscopic analysis and single crystal X-ray diffraction studies . The biosynthetic pathway of this compound is proposed to involve the conversion of farnesyl diphosphate to the drimane skeleton via a protonation-initiated mechanism .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. The primary source remains the isolation from the fungal species Aspergillus nanangensis. Further research and development are needed to establish scalable production methods for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Nanangenine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Nanangenine B has shown promise in various scientific research applications, including:
Antibacterial Activity: This compound exhibits activity against Bacillus subtilis with an IC50 value of 62 µg/mL.
Cytotoxicity: The compound has demonstrated cytotoxic effects against the NS-1 mouse myeloma cell line with an IC50 value of 38 µg/mL.
Antifungal Activity: This compound has been tested for its activity against various fungal species, showing potential as an antifungal agent.
Plant Growth Regulation:
Mechanism of Action
The mechanism of action of nanangenine B involves its interaction with specific molecular targets and pathways. The biosynthesis of drimane-type sesquiterpenoids, including this compound, is proposed to proceed via a protonation-initiated mechanism involving class II terpene synthases . This mechanism is distinct from the ionization-initiated mechanism of class I terpene synthases, where a carbocation is generated by the release of a diphosphate group .
Comparison with Similar Compounds
Nanangenine B is part of a family of drimane sesquiterpenoids, which includes other compounds such as nanangenine A and nanangenine C . These compounds share a similar drimane skeleton but differ in their side chains and functional groups. This compound is unique due to its specific acyl side chain, which contributes to its distinct biological activities .
List of Similar Compounds
- Nanangenine A
- Nanangenine C
- Other drimane sesquiterpenoids isolated from Aspergillus species
Properties
IUPAC Name |
[(5R,5aS,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O6/c1-5-6-7-8-16(23)27-14-11-13-12-26-18(24)21(13,25)20(4)15(22)9-10-19(2,3)17(14)20/h11,14-15,17,22,25H,5-10,12H2,1-4H3/t14-,15-,17+,20+,21+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSMCYXVBDZJRK-QOGIMEQTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3O)(C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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